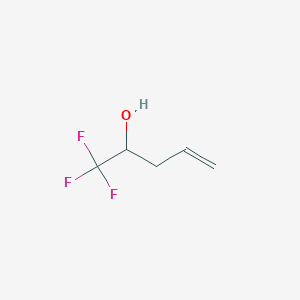

1,1,1-Trifluoropent-4-en-2-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoropent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFLVOBZYLXRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447948 | |

| Record name | 1,1,1-trifluoro-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77342-37-1 | |

| Record name | 1,1,1-trifluoro-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoropent-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nucleophilic Ring Opening:the Resulting Epoxide, Which Possesses a Trifluoromethyl Group at the β Position, is an Excellent Substrate for Regioselective Ring Opening Reactions. Nucleophilic Attack is Expected to Occur Predominantly at the Terminal Less Sterically Hindered Carbon of the Epoxide Ring. This Regioselectivity is a Hallmark of Sn2 Type Epoxide Openings Under Neutral or Basic Conditions. Fluorinated Alcohol Solvents, Such As 1,1,1,3,3,3 Hexafluoroisopropanol Hfip , Are Known to Act As Powerful Promoters for Such Reactions by Activating the Epoxide Through Hydrogen Bonding Without Being Strongly Nucleophilic Themselves.

Rearrangement Reactions and Associated Mechanisms (e.g., sigmatropic rearrangements)

The allylic alcohol framework of 1,1,1-trifluoropent-4-en-2-ol is well-suited for various sigmatropic rearrangements, which are pericyclic reactions involving a concerted reorganization of σ and π electrons.

thieme.denih.gov-Sigmatropic Rearrangement: The hydroxyl group can be derivatized to participate in thieme.denih.gov-rearrangements. For example, reaction with an electrophilic trifluoromethylthiolating agent generates an intermediate allylic trifluoromethanesulfenate. This intermediate can spontaneously undergo a thieme.denih.gov-sigmatropic rearrangement to yield an allylic trifluoromethyl sulfoxide. nih.govacs.org This process involves a five-membered, cyclic transition state.

thieme.dethieme.de-Sigmatropic Rearrangement (Johnson-Claisen Rearrangement): The molecule can undergo a Johnson-Claisen rearrangement if heated with an orthoester (e.g., triethyl orthoacetate) in the presence of an acid catalyst. This reaction proceeds through an intermediate ketene (B1206846) acetal, which rearranges via a chair-like six-membered transition state to form a γ,δ-unsaturated ester. Studies on analogous γ-CF3-substituted allylic alcohols have demonstrated the feasibility and high chirality transfer in such rearrangements. rsc.org

Anionic Oxy-Cope Rearrangement: While this compound itself is not a 1,5-diene required for a standard Cope or oxy-Cope rearrangement, its derivatives can be. The anionic oxy-Cope rearrangement is a powerful C-C bond-forming reaction that occurs with tremendous rate acceleration upon deprotonation of the alcohol. wikipedia.orgorganic-chemistry.org If the molecule were modified to contain a second vinyl group at the C-1 position, deprotonation with a strong base like potassium hydride would trigger a thieme.dethieme.de-sigmatropic rearrangement to form an enolate, which upon workup would yield an unsaturated carbonyl compound. youtube.com The driving force is the formation of a stable carbonyl group from the intermediate enol. wikipedia.org

Role of this compound as a Hydrogen-Bonding Donor and Reaction Promoter in Organic Transformations

The trifluoromethyl group in this compound is anticipated to significantly influence its hydrogen-bonding capabilities. Fluorinated alcohols are well-regarded as potent hydrogen-bond donors, a property that can be harnessed to promote a variety of organic reactions. rsc.orgresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the hydroxyl proton, making it a more effective hydrogen-bond donor compared to its non-fluorinated analogues. researchgate.netnih.gov This enhanced acidity can facilitate the activation of substrates through hydrogen bonding, thereby increasing reaction rates and influencing selectivity.

In various organic transformations, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been successfully employed as solvents or additives to promote reactions that are sluggish under conventional conditions. rsc.org Their ability to form strong hydrogen bonds can stabilize transition states and reactive intermediates. It is plausible that this compound could similarly act as a promoter in reactions such as nucleophilic substitutions, additions to carbonyls, and cycloadditions.

The table below presents a comparison of the hydrogen-bond donating abilities of some common fluorinated and non-fluorinated alcohols, providing context for the expected properties of this compound.

| Compound | pKa | Hydrogen Bond Donor Acidity (α) |

| Ethanol | 16.0 | 0.83 |

| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 1.51 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 1.96 |

This table is illustrative and provides data for analogous compounds to infer the potential properties of this compound.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not readily found in the literature. However, general principles of physical organic chemistry can be applied to predict its reactivity. The trifluoromethyl group is expected to exert a significant electronic effect on the adjacent reaction centers.

For instance, in reactions involving the double bond, the electron-withdrawing nature of the CF3 group would deactivate the double bond towards electrophilic attack. Conversely, it could activate the double bond towards nucleophilic attack, a less common but viable reaction pathway for electron-deficient alkenes.

In reactions involving the hydroxyl group, such as esterification or etherification, the increased acidity of the alcohol would likely influence the reaction equilibrium and rate. The table below provides hypothetical kinetic and thermodynamic data for a representative reaction, such as an esterification reaction, to illustrate the expected influence of the trifluoromethyl group.

| Reactant | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) | Enthalpy of Reaction (ΔH, kJ/mol) |

| Pent-4-en-2-ol | 1 | 60 | -10 |

| This compound | >1 (expected) | <60 (expected) | >-10 (expected) |

This table presents hypothetical data to illustrate the anticipated kinetic and thermodynamic effects of the trifluoromethyl group on a representative reaction of this compound.

Further experimental and computational studies are necessary to fully elucidate the reaction kinetics and thermodynamic parameters for transformations involving this compound. Such studies would provide valuable insights into its reactivity profile and potential applications in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluoropent 4 En 2 Ol

Reactivity Patterns of the Trifluoromethyl Group within the 1,1,1-Trifluoropent-4-en-2-ol Framework

The trifluoromethyl group is renowned for its exceptional stability and general inertness toward a wide range of reaction conditions. This stability arises from the high bond energy of the carbon-fluorine bond. Consequently, the CF3 group in this compound does not typically participate directly in chemical reactions.

However, its primary role is electronic. The potent electron-withdrawing inductive effect (-I effect) of the CF3 group has profound consequences for the rest of the molecule:

Increased Acidity of the Hydroxyl Group: The CF3 group polarizes the C-O bond and stabilizes the corresponding alkoxide anion, making the hydroxyl proton significantly more acidic than in its non-fluorinated analogue, pent-4-en-2-ol.

Influence on Adjacent Reactions: It modulates the reactivity of the carbinol center, impacting processes such as oxidation and substitution.

Deactivation of the Alkene Moiety: Although positioned three bonds away, the inductive effect can slightly reduce the electron density of the terminal double bond, making it less nucleophilic and thus less reactive toward certain electrophiles compared to simple alkenes.

Direct transformations of the CF3 group, such as deoxytrifluoromethylation, are challenging and require specialized reagents and conditions not typically applied to a multifunctional framework like this compound without affecting the other functional groups. princeton.edu

Transformations Involving the Hydroxyl Group (e.g., esterification, oxidation)

The secondary alcohol moiety is a prime site for various chemical transformations. The adjacent CF3 group makes this alcohol unique, particularly affecting its oxidation potential.

Oxidation: The oxidation of α-trifluoromethyl secondary alcohols to the corresponding α-trifluoromethyl ketones is a valuable transformation, as these ketones are important building blocks in medicinal chemistry. thieme.de However, the oxidation is often more challenging than for non-fluorinated alcohols because the electron-withdrawing CF3 group raises the activation barrier for the reaction. thieme.de Specialized methods, such as using a nitroxide catalyst (e.g., (2,2,6,6-tetramethylpiperidin-1-yl)oxyl or a derivative) with a terminal oxidant like potassium persulfate, have proven effective for this conversion. bohrium.comdntb.gov.uaresearchgate.net

Esterification: The hydroxyl group can undergo standard esterification reactions with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. The increased acidity of the alcohol can facilitate its deprotonation, but the steric bulk and electronic effects of the CF3 group may influence the reaction rate. For example, in reactions where the alcohol acts as a nucleophile, its reactivity can be modulated by the choice of base and reaction conditions.

Below is a table summarizing potential transformations at the hydroxyl group.

| Transformation | Reagent(s) | Product Type | Notes |

| Oxidation | TEMPO, K₂S₂O₈ | α-Trifluoromethyl ketone | Overcomes the deactivating effect of the CF3 group. bohrium.com |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester | Standard protection or derivatization of the alcohol. |

| Ether Formation | NaH, then CH₃I | Methyl Ether | Williamson ether synthesis; requires a strong base. |

| Deoxy-functionalization | Benzoxazolium salts, Cu catalyst | Alkyl Trifluoromethane | Advanced method for direct replacement of OH with CF3. princeton.edu |

Reactions at the Alkene Moiety of this compound

The terminal vinyl group provides a handle for a variety of addition and cycloaddition reactions, allowing for further functionalization and carbon-carbon bond formation.

The double bond of this compound can undergo electrophilic addition reactions. The reaction proceeds via the formation of a carbocation intermediate. In accordance with Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the terminal carbon (C-5), generating the more stable secondary carbocation at C-4. chemistrysteps.com The subsequent attack by the nucleophile (e.g., Br⁻) yields the corresponding addition product. The slight deactivating influence of the distant CF3 group may necessitate slightly harsher conditions compared to more electron-rich alkenes. libretexts.org

| Reaction | Reagent(s) | Major Product | Regioselectivity |

| Hydrohalogenation | HBr | 4-Bromo-1,1,1-trifluoropentan-2-ol | Markovnikov |

| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ (cat.) | 1,1,1-Trifluoropentane-2,4-diol | Markovnikov youtube.com |

| Halogenation | Br₂ in CCl₄ | 4,5-Dibromo-1,1,1-trifluoropentan-2-ol | Anti-addition |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1,1,1-Trifluoropentane-2,4-diol | Markovnikov; avoids carbocation rearrangement |

The vinyl group can participate as a 2π component in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can act as a dienophile in reactions with electron-rich dienes. Due to the mild deactivating effect of the trifluoromethyl group, the reactivity of the double bond as a dienophile is expected to be moderate. Reactions with highly reactive dienes like cyclopentadiene (B3395910) would proceed under thermal conditions to yield the corresponding bicyclic adduct. Studies on related fluorinated systems show that such cycloadditions are feasible. rsc.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The alkene can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would yield a triazoline, which can subsequently be converted to other important nitrogen-containing heterocycles.

A powerful strategy for difunctionalization of the alkene involves its initial epoxidation followed by nucleophilic ring-opening.

Advanced Characterization Techniques in Research on 1,1,1 Trifluoropent 4 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of 1,1,1-Trifluoropent-4-en-2-ol in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides a detailed map of the molecular structure.

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The spectrum is characterized by signals corresponding to the vinyl protons (H-4 and H-5), the methylene (B1212753) protons (H-3), the methine proton (H-2), and the hydroxyl proton.

Vinyl Protons (H-5a, H-5b, H-4): These protons appear in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the C=C double bond. They exhibit complex splitting patterns (multiplets) due to both geminal (between H-5a and H-5b) and vicinal (with H-4 and H-3) couplings.

Methine Proton (H-2): The proton attached to the carbon bearing the hydroxyl and trifluoromethyl groups (C-2) is expected to resonate as a multiplet. Its chemical shift is influenced by the adjacent electron-withdrawing CF₃ and OH groups. This signal is coupled to the methylene protons at C-3.

Methylene Protons (H-3a, H-3b): These protons are diastereotopic and will appear as distinct multiplets. They are coupled to the methine proton (H-2) and the vinyl proton (H-4).

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet but can show coupling to the H-2 proton under specific conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~4.0 - 4.5 | Multiplet (m) | J(H-2, H-3), J(H-2, F) |

| H-3a, H-3b | ~2.4 - 2.8 | Multiplet (m) | J(H-3, H-2), J(H-3, H-4) |

| H-4 | ~5.7 - 6.0 | Multiplet (m) | J(H-4, H-3), J(H-4, H-5) |

| H-5a, H-5b | ~5.1 - 5.4 | Multiplet (m) | J(H-5a, H-5b), J(H-5, H-4) |

| OH | Variable | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each of the five carbon atoms in this compound is chemically distinct and gives a unique signal.

C-1 (CF₃): This carbon is significantly affected by the three attached fluorine atoms, appearing as a quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF). Its chemical shift is typically observed in the range of 120-130 ppm. researchgate.net

C-2 (-CH(OH)-): The carbon bearing the hydroxyl group appears in the 65-75 ppm region. The signal is split into a quartet due to two-bond coupling with the fluorine atoms (²JCF).

C-3 (-CH₂-): The methylene carbon signal appears further upfield.

C-4 and C-5 (Vinyl Carbons): The sp² hybridized carbons of the double bond resonate in the downfield region, with C-4 (methine) appearing at a lower field than C-5 (methylene).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (CF₃) | ~125 | Quartet (q, ¹JCF) |

| C-2 | ~70 | Quartet (q, ²JCF) |

| C-3 | ~40 | Singlet or small multiplet |

| C-4 | ~135 | Singlet |

| C-5 | ~118 | Singlet |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. alfa-chemistry.com For this compound, the three fluorine atoms of the trifluoromethyl group are magnetically equivalent. They will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is typically found around -75 to -80 ppm relative to a CFCl₃ standard. rsc.orgucsb.edu This signal may appear as a doublet due to three-bond coupling with the H-2 proton (³JHF).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): The H-H COSY spectrum shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the sequence of these protons along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of each carbon signal based on the known assignment of its attached proton(s). For example, the proton signal at ~4.0-4.5 ppm (H-2) will show a correlation to the carbon signal at ~70 ppm (C-2).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the exact mass of the molecule.

The fragmentation of fluorinated alcohols is often characterized by specific losses:

Loss of H₂O: A peak corresponding to [M-18]⁺ is common for alcohols due to the elimination of a water molecule. whitman.eduyoutube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols. whitman.edu For this molecule, this would result in the loss of an allyl radical (•CH₂CH=CH₂) or a trifluoromethyl radical (•CF₃).

Loss of CF₃: A significant peak at [M-69]⁺ resulting from the loss of the trifluoromethyl radical is expected, leading to a stable oxonium ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. bruker.com The IR spectrum of this compound would display distinct absorption bands confirming its structure. rsc.org

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. youtube.com

C-H Stretches: Absorptions for sp³ C-H bonds (in the -CH- and -CH₂- groups) appear just below 3000 cm⁻¹, while sp² C-H stretches (from the vinyl group) appear just above 3000 cm⁻¹.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. youtube.com

C-F Stretches: Strong and intense absorption bands in the region of 1000-1200 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group. mdpi.com

C-O Stretch: A moderate to strong band in the 1050-1150 cm⁻¹ range indicates the C-O stretching vibration.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| C(sp²)-H | Stretch | 3010 - 3100 | Medium |

| C(sp³)-H | Stretch | 2850 - 3000 | Medium |

| C=C | Stretch | 1640 - 1680 | Medium |

| C-F | Stretch | 1000 - 1200 | Strong, Intense |

| C-O | Stretch | 1050 - 1150 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While this compound is a liquid at room temperature, this method is invaluable for elucidating the solid-state structure of its crystalline derivatives or stable reaction intermediates. The resulting atomic coordinates provide unambiguous proof of molecular connectivity, stereochemistry, and conformation, which are critical for understanding reaction mechanisms and structure-activity relationships.

The process involves irradiating a single crystal of a derivative with an X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are recorded. This diffraction data is then used to calculate an electron density map of the molecule, from which a model of the atomic arrangement is built and refined. nih.gov

In research involving complex fluorinated alcohols similar to this compound, X-ray crystallography has been successfully applied to confirm the absolute configuration of reaction products. For instance, the crystal structure of (1S,2S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralol, a derivative containing a trifluoro-hydroxyethyl moiety, was determined to confirm its stereochemistry following an asymmetric synthesis. researchgate.net Such analyses provide definitive structural proof that cannot be obtained by other spectroscopic methods.

Below is a table of crystallographic data representative of what is obtained from an X-ray diffraction experiment on a crystalline derivative.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₃F₃O₂ | The elemental composition of the molecule in the crystal. researchgate.net |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at 90° angles. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements of the crystal lattice. researchgate.net |

| a (Å) | 7.7556 | The length of the 'a' axis of the unit cell. researchgate.net |

| b (Å) | 9.0284 | The length of the 'b' axis of the unit cell. researchgate.net |

| c (Å) | 15.5656 | The length of the 'c' axis of the unit cell. researchgate.net |

| Volume (ų) | 1089.92 | The volume of a single unit cell in the crystal lattice. researchgate.net |

| Temperature (K) | 100 | The temperature at which the diffraction data was collected. researchgate.net |

| Radiation Type | Cu Kα | The type of X-ray radiation used for the experiment. researchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, TLC)

Chromatography is a fundamental set of laboratory techniques used for the separation, identification, and purification of mixtures. For a volatile and moderately polar compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for assessing the purity of volatile compounds. In this technique, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) flows through the column, which is coated with a stationary phase. Components of the sample separate based on their boiling points and differential interactions with the stationary phase. As each separated component exits the column, it enters a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, providing definitive identification and quantification. This method is highly sensitive and can detect trace impurities. google.commdpi.com For compounds like this compound, GC is often used to specify a purity level, such as >98.0%. tcichemicals.comlaboratoriumdiscounter.nl

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to assess purity, identify compounds, and monitor the progress of a chemical reaction. libretexts.org A small spot of the sample is applied to a plate coated with an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds travel shorter distances. libretexts.org A pure compound should ideally appear as a single spot. ualberta.ca

The following table illustrates the type of data obtained from these chromatographic techniques for the analysis of this compound.

| Technique | Parameter | Typical Value | Significance |

|---|---|---|---|

| GC-MS | Retention Time (tᵣ) | 7.85 min | The time taken for the compound to elute from the GC column; characteristic under specific conditions (e.g., column type, temperature program). |

| GC-MS | Mass Fragments (m/z) | 139, 113, 69 | Mass-to-charge ratios of characteristic fragments (e.g., [M-CH₂CH=CH₂]⁺, [M-CF₃]⁺); used for structural confirmation. |

| TLC | Rf (3:1 Hexane:EtOAc) | 0.65 | Retention factor in a less polar solvent system. The compound travels relatively far up the plate. |

| TLC | Rf (1:1 Hexane:EtOAc) | 0.40 | Retention factor in a more polar solvent system. Increased solvent polarity leads to lower Rf as the compound has less affinity for the mobile phase compared to the stationary phase. ualberta.ca |

Computational and Theoretical Studies of 1,1,1 Trifluoropent 4 En 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Reactivity

No published data is available.

Conformational Analysis and Stability

No published data is available.

Electronic Structure Investigations and Substituent Effects

No published data is available.

Prediction of Spectroscopic Properties

No published data is available.

Elucidation of Reaction Mechanisms through Computational Modeling

No published data is available.

Transition State Characterization and Reaction Pathways

No published data is available.

Energy Profile Calculations for Chemical Transformations

No published data is available.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

Solvent Effects:

The trifluoromethyl (-CF3) group in 1,1,1-Trifluoropent-4-en-2-ol is expected to have a profound influence on its interaction with solvents. Studies on similar fluorinated alcohols have shown that the -CF3 group enhances the acidity of the adjacent hydroxyl group, leading to stronger hydrogen bonding with water molecules compared to their non-fluorinated counterparts. aip.org MD simulations consistently show a "promotion" of the local water structure around the fluoroalkyl group. aip.orgaip.org This is characterized by an increase in the number and strength of hydrogen bonds between water molecules in the vicinity of the solute.

The presence of both a hydrophobic trifluoromethyl group and a hydrophilic hydroxyl group, along with the unsaturated allyl group, suggests that this compound would exhibit amphiphilic character. In aqueous solutions, it is anticipated that water molecules would form a structured cage-like arrangement around the -CF3 and allyl moieties, a phenomenon known as hydrophobic hydration. Simultaneously, the hydroxyl group would actively participate in hydrogen bonding with the surrounding water molecules. This dual nature governs the solubility and miscibility of the compound in different solvents.

Intermolecular Interactions:

The intermolecular interactions of this compound are dictated by a combination of forces. Hydrogen bonding involving the hydroxyl group is expected to be the most significant of these interactions, particularly in protic solvents. The electron-withdrawing nature of the trifluoromethyl group strengthens the hydrogen-bond donating capability of the hydroxyl proton.

In addition to hydrogen bonding, dipole-dipole interactions and van der Waals forces play a crucial role. The C-F bonds are highly polarized, leading to a significant molecular dipole moment. In the condensed phase, these dipoles will align to maximize attractive interactions. Furthermore, fluorine atoms can participate in weaker C-H···F and F···F intermolecular contacts, which can influence the packing of molecules in the liquid or solid state.

A hypothetical representation of the primary intermolecular interactions involving this compound is provided in the table below, based on findings for analogous molecules.

| Interaction Type | Description | Estimated Energy (kJ/mol) |

| O-H···O Hydrogen Bond | Strong interaction between the hydroxyl group of one molecule and the oxygen of another. | 20-40 |

| C-H···F Interaction | Weak hydrogen bond between a C-H bond and a fluorine atom. | 2-10 |

| Dipole-Dipole | Electrostatic interaction between the permanent molecular dipoles. | 5-10 |

| van der Waals Forces | Dispersion and repulsion forces between molecules. | < 5 |

Note: The energy values are estimates based on computational studies of similar fluorinated organic molecules and are intended for illustrative purposes.

Prediction of Novel Reactivity and Design of Potential Derivatives

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules and guiding the design of new derivatives with desired properties.

Prediction of Novel Reactivity:

The reactivity of this compound is centered around its three functional groups: the trifluoromethyl group, the hydroxyl group, and the carbon-carbon double bond. DFT calculations can be employed to determine the electron density distribution, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

Allyl Group Reactivity: Theoretical studies on allyl alcohol have shown that the double bond is susceptible to electrophilic addition and radical reactions. acs.orgacs.org For this compound, the electron-withdrawing -CF3 group is expected to influence the electron density of the double bond, potentially altering its reactivity towards electrophiles and radicals compared to unsubstituted allyl alcohol. DFT calculations can predict the most likely sites for electrophilic attack and the activation energies for various addition reactions.

Hydroxyl Group Reactivity: The hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide. The acidity of the alcohol is significantly increased by the adjacent -CF3 group. Computational studies can quantify this acidity by calculating the pKa value. This enhanced acidity can be exploited in designing reactions where the alcohol acts as a potent nucleophile or a precursor to a stable alkoxide.

Influence of the Trifluoromethyl Group: The -CF3 group is generally unreactive under typical organic reaction conditions but exerts a strong electronic influence on the rest of the molecule. This can be leveraged to tune the reactivity of the neighboring functional groups.

Design of Potential Derivatives:

Computational chemistry allows for the in silico design and evaluation of novel derivatives of this compound. By modifying the parent structure and calculating the properties of the resulting molecules, it is possible to screen for candidates with enhanced or specific functionalities.

Ester and Ether Derivatives: The hydroxyl group can be readily converted into esters and ethers. Computational modeling can predict how different ester or ether functionalities would affect the molecule's steric and electronic properties, influencing its volatility, solubility, and reactivity. For example, the design of polymeric materials could be explored by computationally screening derivatives that could undergo polymerization through the double bond or the hydroxyl group.

Halogenated Derivatives: The addition of halogens across the double bond would lead to a range of di- or tetra-halogenated derivatives. DFT calculations can predict the regioselectivity and stereoselectivity of such additions and evaluate the properties of the resulting halogenated compounds, which may have applications as flame retardants or in materials science.

Epoxide Derivatives: Epoxidation of the double bond would yield a trifluoromethyl-substituted epoxy alcohol. Computational modeling can be used to study the reaction mechanism of epoxidation and to predict the reactivity of the resulting epoxide ring towards nucleophiles, opening pathways to a variety of functionalized derivatives.

A table of potential derivatives and their computationally predicted properties illustrates this design process.

| Derivative Structure | Potential Application | Computationally Predicted Property |

| 1,1,1-Trifluoro-2-(acetyloxy)pent-4-ene | Flavor/Fragrance, Chiral Building Block | Increased volatility, altered scent profile |

| 4,5-Dibromo-1,1,1-trifluoropentan-2-ol | Flame Retardant Intermediate | Increased density, reduced flammability |

| 1,1,1-Trifluoro-4,5-epoxypentan-2-ol | Pharmaceutical Intermediate | High reactivity of epoxide ring towards nucleophiles |

| Poly(this compound) | Specialty Polymer | Tunable thermal and mechanical properties |

Note: The predicted properties are based on general chemical principles and would require specific computational studies for quantification.

Applications and Derivatives in Advanced Organic Synthesis

1,1,1-Trifluoropent-4-en-2-ol as a Key Building Block for the Construction of Complex Organic Molecules

The inherent functionalities of this compound make it an ideal starting point for the synthesis of complex organic molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the hydroxyl and alkenyl moieties serve as versatile handles for a wide range of chemical transformations.

Researchers have utilized this building block in multi-step syntheses to access intricate molecular frameworks. For instance, the hydroxyl group can be readily oxidized to a ketone or converted into a good leaving group for nucleophilic substitution reactions. The double bond is amenable to various transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis reactions, allowing for the introduction of further complexity and stereochemical control.

Synthesis of Trifluoromethylated Heterocyclic Compounds Utilizing this compound Derivatives

Heterocyclic compounds containing a trifluoromethyl group are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. Derivatives of this compound serve as valuable precursors for the synthesis of a variety of trifluoromethylated heterocycles.

One common strategy involves the conversion of the alcohol to a ketone, 4,4,4-trifluorobut-1-en-2-one, which can then participate in condensation reactions with binucleophiles to form heterocyclic rings. For example, reaction with hydrazines can yield trifluoromethyl-substituted pyrazoles, while reaction with amidines can lead to the formation of trifluoromethylated pyrimidines. These reactions often proceed with good yields and allow for the introduction of diverse substituents on the heterocyclic core.

| Reactant | Heterocyclic Product | Reference |

| Hydrazine derivatives | Trifluoromethyl-substituted pyrazoles | researchgate.net |

| 1,2-Diaminobenzene | Trifluoromethyl-substituted 1,5-benzodiazepines | researchgate.net |

| 2-Aminothiophenol | Trifluoromethyl-substituted 1,5-benzothiazepines | researchgate.net |

Preparation of Advanced Fluorinated Intermediates for Downstream Synthesis

The reactivity of this compound allows for its conversion into a range of advanced fluorinated intermediates, which can then be utilized in more complex synthetic endeavors. These intermediates often possess functionalities that are not readily accessible through other synthetic routes.

For example, epoxidation of the double bond in a derivative of this compound can generate a trifluoromethylated epoxy alcohol. This epoxide can then be opened by various nucleophiles to introduce new functional groups with high regioselectivity and stereoselectivity, leading to the formation of chiral fluorinated building blocks.

Stereoselective Synthesis of Enantioenriched Compounds via Derivatives of this compound

The development of methods for the stereoselective synthesis of chiral fluorinated compounds is a major focus of modern organic chemistry. The chiral center present in this compound, or one that is introduced through asymmetric reactions of its derivatives, can be used to control the stereochemistry of subsequent transformations.

Kinetic resolution of racemic this compound can provide access to enantioenriched forms of the alcohol. These enantiomerically pure building blocks can then be carried through synthetic sequences to produce complex chiral molecules with high optical purity. Furthermore, the stereocenter can direct the facial selectivity of reactions at the double bond, enabling the synthesis of diastereomerically pure products. nih.gov

Development of Novel Catalytic Systems Incorporating Fluorinated Alcohol Motifs

The unique electronic properties of fluorinated alcohols have led to their investigation as ligands and components of catalytic systems. The electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity and selectivity of a metal center in a catalyst. While direct applications of this compound in this context are still emerging, the broader class of fluorinated alcohols has shown significant promise.

For instance, chiral fluorinated diols have been used as ligands in asymmetric catalysis, leading to high enantioselectivities in a variety of transformations. The principles learned from these systems can guide the future design of catalysts that incorporate the this compound motif.

Utility in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer a powerful and efficient means of rapidly building molecular complexity from simple starting materials. The multiple functional groups present in this compound make it an attractive substrate for such processes.

While specific examples involving this compound are not yet widely reported, its derivatives possess the requisite functionality to participate in a variety of cascade sequences. For example, a derivative could undergo a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a cyclic system with multiple stereocenters in a single operation. The development of such reactions would represent a significant advance in the efficient synthesis of complex trifluoromethylated molecules.

Broader Research Applications of 1,1,1 Trifluoropent 4 En 2 Ol and Its Analogs

Medicinal Chemistry Research and Drug Discovery Intermediates

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into organic molecules is a widely adopted strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. mdpi.comresearchgate.netscilit.com Compounds like 1,1,1-Trifluoropent-4-en-2-ol serve as key intermediates for introducing these beneficial properties.

Strategies for Modulating Pharmacokinetic and Pharmacodynamic Properties through Trifluoromethylation

The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical and biological properties, which is a critical aspect of drug design. researchgate.netscilit.com This strategic modification, known as trifluoromethylation, is used to fine-tune both the pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) profiles of a lead compound.

Key effects of introducing a CF3 group include:

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes, potentially improving absorption and distribution throughout the body. mdpi.com This can also facilitate permeability across the blood-brain barrier, a crucial feature for drugs targeting the central nervous system. mdpi.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of nearby functional groups. This can influence how a drug interacts with its biological target and its solubility profile.

Improved Binding Affinity: The unique electronic properties and the ability of the CF3 group to form specific non-covalent interactions (like halogen bonds) can lead to stronger and more selective binding to target proteins or enzymes. mdpi.com The steric bulk of the CF3 group, larger than a methyl group, can also optimize the fit of a molecule within a receptor's binding pocket. mdpi.com

| Property | Effect of CF3 Group Introduction | Pharmacological Implication | Reference |

|---|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and absorption. | mdpi.com |

| Metabolic Stability | Increases | Longer half-life, reduced metabolism, and lower required dose. | mdpi.comresearchgate.netwechemglobal.com |

| Binding Affinity | Can Increase | Improved potency and selectivity for the biological target. | mdpi.comwechemglobal.com |

| Bioavailability | Can Improve | Better absorption and stability leading to higher concentration in circulation. | mdpi.comwechemglobal.com |

Precursors for Biologically Active Compounds (e.g., potential antiviral, anticancer, or anti-inflammatory agents)

The trifluoromethyl carbinol structure within this compound is a key pharmacophore found in various biologically active molecules. This compound and its analogs are valuable starting materials for the synthesis of more complex molecules with therapeutic potential. The introduction of the CF3 group into molecular scaffolds is a recognized strategy in the development of new antiviral and anticancer drugs. wechemglobal.com

Research has shown that chiral α-trifluoromethyl-β-amino alcohols, which can be synthesized from precursors like this compound, can improve the stereoselectivity of important chemical reactions used in drug synthesis. mdpi.com The ability to control stereochemistry is crucial, as different enantiomers of a drug can have vastly different biological activities.

| Therapeutic Area | Mechanism/Rationale | Reference |

|---|---|---|

| Antiviral Agents | Trifluoromethylated nucleoside analogs can interfere with viral nucleic acid synthesis, blocking replication. | wechemglobal.com |

| Anticancer Agents | The CF3 group can enhance the targeting and inhibitory activity of small molecules against key proteins in cancer cell signaling pathways. | mdpi.comwechemglobal.com |

| Anti-inflammatory Agents | Used to develop selective enzyme inhibitors (e.g., for cyclooxygenases or lipoxygenases) involved in the inflammatory cascade. | researchgate.net |

Applications in Enzyme Inhibition Studies and Target Identification

The trifluoromethyl alcohol moiety is a well-established transition-state analog inhibitor for certain classes of enzymes, particularly hydrolases like proteases and esterases. The electron-withdrawing CF3 group makes the adjacent carbinol carbon highly electrophilic, mimicking the tetrahedral intermediate formed during substrate hydrolysis. nih.gov

For instance, trifluoromethyl ketones, which can be synthesized by oxidizing trifluoromethyl alcohols, are potent inhibitors of serine proteases. nih.gov The ketone readily forms a stable hemiacetal with the active site serine residue, effectively blocking the enzyme's catalytic activity. nih.gov Studying how compounds like this compound and its derivatives interact with and inhibit specific enzymes provides valuable insights into enzyme mechanisms and is a key strategy for identifying new drug targets. scilit.comnih.gov

Materials Science Research and Development

In materials science, the incorporation of fluorine-containing building blocks like this compound is a powerful method for creating specialized polymers and materials with unique and desirable properties. researchgate.net

Incorporation into Fluorinated Polymers and Polyurethanes for Specialized Materials

Fluorinated polymers are known for their exceptional thermal and chemical stability, low surface energy, and low friction coefficients. nih.govrsc.org this compound is a bifunctional monomer that can be incorporated into polymer chains through two main routes:

Polycondensation/Addition via the Hydroxyl Group: The secondary alcohol group can react with isocyanates to form polyurethanes or with carboxylic acids (or their derivatives) to form polyesters. nih.govmdpi.com This introduces the trifluoromethyl group as a pendant side chain along the polymer backbone.

Polymerization via the Alkene Group: The terminal double bond can participate in various polymerization reactions, such as radical polymerization or copolymerization with other monomers like ethylene. rsc.org

The synthesis of fluorinated polyurethanes (FPUs) is of particular interest as these materials combine the excellent mechanical properties of polyurethanes with the unique characteristics imparted by fluorine, such as enhanced thermal stability and chemical resistance. nih.govresearchgate.net

Role in Modifying Material Properties for Advanced Applications (e.g., coatings, specialty fluids)

The introduction of trifluoromethyl groups into materials dramatically alters their surface and bulk properties. Even small amounts of fluorinated monomers can lead to significant changes.

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains makes materials highly repellent to both water and oils. This is a critical property for developing protective coatings that resist fouling and are easy to clean. strath.ac.ukmdpi.com

Low Refractive Index: Fluorinated polymers often have a low refractive index, making them useful in optical applications such as anti-reflective coatings and optical fibers.

Specialty Fluids: The unique solubility and stability of fluorinated compounds make them suitable for use as specialty lubricants, hydraulic fluids, and heat-transfer fluids that can operate under extreme conditions.

| Property | Effect of Fluorine Incorporation | Advanced Application | Reference |

|---|---|---|---|

| Surface Energy | Decreases | Hydrophobic and oleophobic coatings, anti-fouling surfaces. | rsc.org |

| Chemical Resistance | Increases | Liners for chemical storage tanks, protective coatings in corrosive environments. | nih.gov |

| Thermal Stability | Increases | High-performance seals and gaskets, specialty fluids for high-temperature use. | rsc.orgnih.gov |

| Friction Coefficient | Decreases | Low-friction coatings for mechanical parts. | nih.gov |

Agrochemical Research and Development, including Pesticides and Herbicides

The trifluoromethyl group can significantly enhance the efficacy of agrochemicals by modifying their physical, chemical, and biological properties. researchgate.net These modifications can lead to increased potency, metabolic stability, and bioavailability of the active ingredients. A significant portion of recently developed pesticides contains a trifluoromethyl group, highlighting the importance of precursors that can introduce this moiety. researchgate.net

For instance, many successful herbicides and insecticides are derivatives of trifluoromethylpyridine. semanticscholar.org The synthesis of these complex molecules often relies on the use of smaller, fluorinated building blocks. While common starting materials include compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate researchgate.net, the development of novel synthetic routes could potentially involve versatile intermediates such as this compound. The allylic alcohol functionality offers a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethyl Group

| Agrochemical | Type | Mode of Action |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor researchgate.net |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

| Flonicamid | Insecticide | Chordotonal organ modulators |

| Bicyclopyrone | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor researchgate.net |

This table illustrates the prevalence and importance of the trifluoromethyl group in various classes of agrochemicals. The synthesis of such compounds relies on the availability of diverse trifluoromethyl-containing building blocks.

Industrial Organic Synthesis Processes

In the broader context of industrial organic synthesis, fluorinated alcohols, including allylic alcohols like this compound, are valuable intermediates. The unique electronic properties of the trifluoromethyl group can influence the reactivity of adjacent functional groups, offering opportunities for selective chemical transformations.

The allylic alcohol moiety is particularly versatile. It can undergo a variety of reactions, including oxidation, reduction, epoxidation, and substitution, providing access to a wide range of other functionalized molecules. The presence of the trifluoromethyl group can impact the stereochemical outcome of these reactions, which is of great importance in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

While specific industrial processes utilizing this compound are not prominently disclosed in the literature, the general utility of fluorinated building blocks is well-recognized. nih.gov The development of efficient and cost-effective methods for the synthesis of complex organofluorine compounds is an ongoing area of research in industrial chemistry. Compounds like this compound represent potential starting materials for the construction of novel fluorinated products with desirable properties for various applications, including materials science and pharmaceuticals.

Future Research Directions and Emerging Trends

Development of More Efficient, Selective, and Sustainable Synthetic Routes

Future research will undoubtedly focus on the development of more efficient, selective, and environmentally benign methods for the synthesis of 1,1,1-trifluoropent-4-en-2-ol. While established methods exist, there is considerable room for improvement in terms of atom economy, enantioselectivity, and the use of sustainable reagents and reaction conditions.

Efficiency and Selectivity:

Current synthetic strategies often involve the addition of an allyl nucleophile to a trifluoroacetaldehyde (B10831) equivalent. Future efforts will likely target the development of catalytic asymmetric methods to directly access enantioenriched this compound. This could involve the use of chiral organocatalysts or transition-metal complexes to control the stereochemistry of the newly formed chiral center. For instance, advancements in the organocatalytic asymmetric direct aldol (B89426) reaction of trifluoroacetaldehyde ethyl hemiacetal with methyl ketones suggest the potential for similar strategies to be applied to its allylation. nih.gov Furthermore, iridium-catalyzed enantioselective α-allylation of aqueous acetaldehyde (B116499) provides a blueprint for developing similar catalytic systems for trifluoroacetaldehyde. acs.org

Sustainability:

A summary of potential future synthetic strategies is presented in the table below.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Catalytic Asymmetric Allylation | Development of novel chiral catalysts (organo- or metal-based) | High enantioselectivity, reduced need for chiral resolution |

| Biocatalytic Approaches | Use of enzymes (e.g., alcohol dehydrogenases) | High selectivity, mild reaction conditions, environmentally friendly |

| Flow Chemistry | Continuous manufacturing processes | Improved safety, scalability, and process control |

| Photoredox Catalysis | Visible-light-mediated reactions | Mild reaction conditions, novel reactivity pathways |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While this compound is a valuable building block, its full reactive potential remains to be explored. Future research will likely uncover novel reactivity patterns and chemical transformations, expanding its utility in organic synthesis.

The presence of both a trifluoromethyl group and an alkene moiety in close proximity suggests the potential for unique intramolecular reactions. For example, intramolecular cyclization reactions could be triggered by various reagents to afford novel trifluoromethyl-substituted heterocyclic compounds. The development of new derivatization strategies for the hydroxyl group could also open up new avenues for reactivity.

Furthermore, the alkene functionality of this compound and its derivatives is a prime candidate for a variety of modern organic reactions. Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, could be employed to synthesize more complex fluorinated structures. dntb.gov.uadntb.gov.ua The unique electronic properties of the trifluoromethyl group may influence the outcome of such reactions in interesting and predictable ways.

| Reaction Type | Potential Outcome | Significance |

| Intramolecular Cyclizations | Synthesis of novel trifluoromethylated heterocycles | Access to new chemical space for drug discovery |

| Olefin Metathesis | Formation of complex fluorinated alkenes | Efficient construction of advanced molecular architectures |

| Asymmetric Catalysis | Enantioselective transformations of the alkene or alcohol | Creation of stereochemically complex fluorinated molecules |

| Radical Reactions | Novel C-C and C-X bond formations | Expansion of the synthetic toolbox for fluorinated compounds |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is poised to revolutionize the exploration of the chemical space around this compound. These technologies allow for the rapid screening of reaction conditions, catalysts, and substrates, significantly accelerating the discovery of new reactions and the optimization of existing ones.

For instance, HTE could be employed to rapidly identify the optimal catalyst and conditions for the enantioselective synthesis of this compound. By running hundreds or even thousands of reactions in parallel, researchers can quickly map out the reaction landscape and identify promising leads for further investigation. Similarly, automated synthesis platforms can be used to generate libraries of derivatives of this compound, which can then be screened for desirable biological or material properties. This approach will be particularly valuable in the early stages of drug discovery and materials science research.

Applications in Chemoenzymatic and Biocatalytic Synthesis

The use of enzymes in organic synthesis is a rapidly growing field, offering a green and highly selective alternative to traditional chemical methods. Future research will likely explore the application of chemoenzymatic and biocatalytic approaches to the synthesis and transformation of this compound.

For example, enzymes such as lipases could be used for the kinetic resolution of racemic this compound to produce enantiomerically pure forms. Alcohol dehydrogenases could be employed for the stereoselective oxidation or reduction of the hydroxyl group. Furthermore, the alkene moiety could be a substrate for a variety of enzymatic transformations, such as epoxidation or dihydroxylation, leading to the synthesis of novel chiral fluorinated building blocks. The development of engineered enzymes with tailored specificities for fluorinated substrates will be a key enabler in this area.

Design of Next-Generation Fluorinated Compounds with Tailored Properties

This compound is a key starting material for the synthesis of complex molecules with tailored properties. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Future research will continue to leverage these properties in the design of next-generation fluorinated compounds.

A prominent example is the use of this compound in the synthesis of inhibitors of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key target for the treatment of autoimmune diseases. The trifluoromethyl-containing tetrahydropyran (B127337) moiety derived from this building block is crucial for the activity of these inhibitors. Future work in this area will likely focus on further modifying the structure of these inhibitors to improve their potency, selectivity, and pharmacokinetic profiles.

Beyond medicinal chemistry, derivatives of this compound may find applications in materials science, for example, in the development of new liquid crystals, polymers, and agrochemicals with unique properties conferred by the trifluoromethyl group.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,1,1-Trifluoropent-4-en-2-ol, and how do reaction conditions influence yield?

- Methodology : A one-step synthesis from alkyl 4,4,4-trifluorobut-2-enoate has been reported using mild reagents like catalytic acids or bases, achieving yields >80% under optimized conditions (e.g., temperature control at 60–80°C and inert atmosphere) . Alternative routes include Friedel-Crafts acylation for introducing trifluoromethyl groups, though steric hindrance from the cyclobutane or pentenol backbone may require Lewis acid catalysts (e.g., AlCl₃) .

- Key variables : Solvent polarity, catalyst loading, and reaction time must be systematically varied to optimize regioselectivity and purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical workflow :

- NMR : Compare NMR shifts with reference data (e.g., δ -75 to -80 ppm for CF₃ groups) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 160.1 (calculated for C₅H₇F₃O) .

- IR spectroscopy : Look for O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What safety protocols are critical when handling fluorinated alcohols like this compound?

- Guidelines :

- Use PPE (nitrile gloves, goggles, lab coats) to prevent skin/eye contact.

- Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HF under acidic conditions).

- Store waste in sealed containers labeled for halogenated organics, and coordinate with certified disposal agencies .

Advanced Research Questions

Q. How does the trifluoromethyl group in this compound influence its reactivity in catalytic hydrogenation?

- Experimental design : Compare hydrogenation rates of this compound with non-fluorinated analogs using Pd/C or Raney Ni catalysts. Monitor via gas chromatography.

- Findings : Fluorine’s electronegativity reduces electron density at the double bond, slowing hydrogenation. Steric effects from the CF₃ group may further decrease catalyst accessibility .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Analysis framework :

- Control variables : Purity (HPLC >98%), solvent pre-saturation, and temperature (25°C vs. 40°C).

- Contradiction source : Impurities (e.g., residual alkyl esters) may artificially enhance solubility. Reproduce experiments with rigorously purified batches .

- Statistical tools : Use ANOVA to compare solubility datasets and identify outliers.

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Assay selection :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Screen against kinases or phosphatases using fluorogenic substrates.

- Membrane permeability : Measure LogP (octanol-water partition coefficient) via shake-flask method to predict bioavailability .

Q. How does the stereochemistry of the pentenol backbone affect intermolecular interactions in crystal engineering?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。